4'-Amino-2',6'-dibromoacetanilide

Description

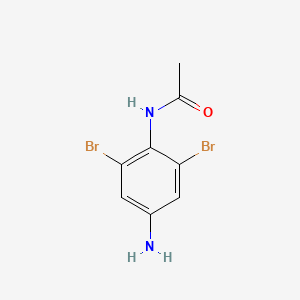

4’-Amino-2’,6’-dibromoacetanilide is an organic compound with the molecular formula C8H8Br2N2O. It is characterized by the presence of an amino group at the para position and two bromine atoms at the ortho positions relative to the acetamide group on the benzene ring. This compound is typically a white or light brown crystalline powder and is used in various chemical and pharmaceutical applications.

Properties

IUPAC Name |

N-(4-amino-2,6-dibromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2N2O/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRWBDFGHCBGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639954 | |

| Record name | N-(4-Amino-2,6-dibromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336624-08-9 | |

| Record name | N-(4-Amino-2,6-dibromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino-2’,6’-dibromoacetanilide generally involves the bromination of acetanilide followed by the introduction of an amino group. A common synthetic route includes:

Bromination of Acetanilide: Acetanilide is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the ortho positions.

Amination: The dibromoacetanilide is then subjected to a nucleophilic substitution reaction with ammonia or an amine to replace one of the bromine atoms with an amino group.

Industrial Production Methods: In industrial settings, the production of 4’-Amino-2’,6’-dibromoacetanilide is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4’-Amino-2’,6’-dibromoacetanilide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in electrophilic substitution reactions, while the bromine atoms can undergo nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form aniline derivatives.

Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of amino-substituted derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of aniline derivatives.

Scientific Research Applications

4’-Amino-2’,6’-dibromoacetanilide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an antimicrobial and anticancer agent.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 4’-Amino-2’,6’-dibromoacetanilide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and bromine groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, it may disrupt cell wall synthesis or interfere with DNA replication.

Comparison with Similar Compounds

4’-Aminoacetanilide: Lacks bromine atoms, making it less reactive in certain substitution reactions.

2’,6’-Dibromoacetanilide: Lacks the amino group, reducing its ability to form stable complexes with biological molecules.

4’-Amino-2’-bromoacetanilide: Contains only one bromine atom, affecting its reactivity and applications.

Uniqueness: 4’-Amino-2’,6’-dibromoacetanilide is unique due to the presence of both amino and dibromo groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

4'-Amino-2',6'-dibromoacetanilide is a halogenated organic compound notable for its unique structural features, which include an amino group and two bromine substituents on the aromatic ring. This combination enhances its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C9H8Br2N2O

- Molecular Weight : 307.97 g/mol

- Appearance : White to light brown crystalline powder

- Melting Point : 244-245 °C

The presence of both amino and dibromo groups allows this compound to interact with biological targets effectively, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various molecular targets, including enzymes and receptors. The amino group enhances binding affinity, while the bromine atoms increase reactivity towards electrophilic sites on biological molecules. This dual functionality facilitates its role in enzyme inhibition and modulation of cellular pathways.

Biological Applications

This compound has been investigated for several biological activities:

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Studies have shown that it can disrupt cell wall synthesis and interfere with DNA replication, which are critical for bacterial survival .

- Minimum inhibitory concentrations (MIC) have been determined, revealing effective concentrations that inhibit bacterial growth significantly .

-

Anticancer Potential :

- Research indicates that this compound may possess anticancer properties by inducing cytotoxic effects on tumor cells. Various assays, such as the MTT assay, have been employed to evaluate its cytotoxicity against different cancer cell lines .

- The selectivity index (SI) has been calculated to assess its therapeutic index, indicating potential for selective targeting of cancer cells over normal cells .

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

The following table summarizes the key differences between this compound and structurally similar compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| 4'-Aminoacetanilide | Lacks bromine atoms; less reactive | No halogen substituents |

| 2',6'-Dibromoacetanilide | Lacks amino group; reduced biological activity | Only dibrominated without amino functionality |

| 4'-Amino-2'-bromoacetanilide | Contains one bromine atom; altered reactivity | Less reactive than dibrominated version |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Antimycobacterial Activity :

- Evaluation of Cytotoxic Effects :

- Enzyme Interaction Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.